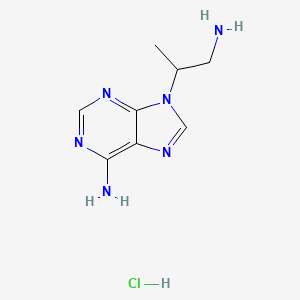

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

Vue d'ensemble

Description

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, commonly referred to as 9-APA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 223.7 g/mol. 9-APA-HCl is a member of the purine family and is used as a precursor in the synthesis of several biologically active compounds, such as purines and purine analogs. 9-APA-HCl has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Applications De Recherche Scientifique

-

Protecting Group for Isopropylamine

- Field : Peptide Synthesis

- Application : The molecule’s key function lies in its tert-Butyl (Boc) group, which acts as a protecting group for the isopropylamine moiety. In peptide synthesis, protecting groups are crucial for selectively modifying specific amino acid residues within a peptide chain.

- Method : The Boc group ensures the isopropylamine remains unreactive during peptide chain formation reactions, allowing for targeted modification at other points in the chain.

- Results : Once the peptide chain synthesis is complete, the Boc protecting group can be selectively removed under specific conditions to unveil the reactive isopropylamine group. This enables the introduction of the isopropylamine functionality at a desired position within the final peptide structure.

-

Chiral Purity

- Field : Biochemistry

- Method : (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride ensures the incorporation of the isopropylamine group with the desired chirality into the peptide.

- Results : The use of this compound can lead to the synthesis of peptides with the desired 3D structure and biological activity.

-

Synthesis of Imidazole and Pyrimidine Derivatives

- Field : Organic Chemistry

- Application : α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .

- Method : A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed .

- Results : The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .

-

Storage and Safety

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : This compound can be used as a starting material for the synthesis of other compounds .

- Method : The specific synthetic pathway would depend on the target compound .

- Results : This compound can be transformed into a variety of other compounds, expanding its utility in organic synthesis .

- Chemical Synthesis

- Field : Organic Chemistry

- Application : This compound, tert-butyl ®-(1-aminopropan-2-yl)carbamate hydrochloride, can be used in the synthesis of other organic compounds .

- Method : The specific synthetic pathway would depend on the target compound .

- Results : This compound can be transformed into a variety of other compounds, expanding its utility in organic synthesis .

Safety And Hazards

For safety and hazards, it’s important to handle these compounds with care. They should be stored in a sealed, dry environment at room temperature3. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing4.

Orientations Futures

While I couldn’t find specific future directions for “9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride”, related compounds are being studied for their potential biological activities5. For example, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties5.

Please note that this information might not directly apply to “9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride” due to differences in chemical structure and properties. For a comprehensive analysis of this specific compound, more detailed studies would be needed. If you have access to a research institution or a university, they might be able to provide more specific information or even conduct an analysis for you.

Propriétés

IUPAC Name |

9-(1-aminopropan-2-yl)purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6.ClH/c1-5(2-9)14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILBNJUQKQZZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

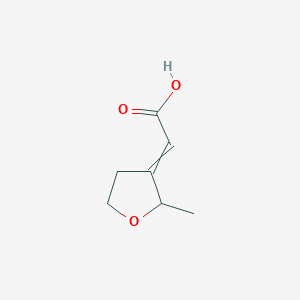

CC(CN)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride | |

CAS RN |

1864058-22-9 | |

| Record name | 9H-Purine-9-ethanamine, 6-amino-β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)

![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)